Di-o-tolylchlorophosphine, also known as chlorodi(o-tolyl)phosphine, is an organophosphorus compound with the molecular formula and a molecular weight of approximately 248.69 g/mol. This compound is characterized by its two o-tolyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom. Di-o-tolylchlorophosphine is utilized primarily as a ligand in various chemical reactions, particularly in organic synthesis and catalysis.
Di-o-tolylchlorophosphine is classified under organophosphorus compounds, specifically as a phosphine derivative. It is commercially available and can be sourced from chemical suppliers specializing in fine chemicals and research-grade materials. The compound's CAS number is 36042-94-1, and it appears as a white to light yellow crystalline powder with notable purity levels exceeding 98% .
The synthesis of di-o-tolylchlorophosphine can be achieved through several methods, with one common approach being the reaction of o-tolylmagnesium bromide with phosphorus trichloride. This reaction typically occurs under an inert atmosphere to mitigate the risk of oxidation and moisture exposure .
Technical Details:
Di-o-tolylchlorophosphine has a distinct molecular structure characterized by its phosphorus center bonded to two o-tolyl groups and one chlorine atom. The structural representation can be described using SMILES notation as ClP(C1=CC=CC=C1C)C2=C(C=CC=C2)C
, indicating the presence of aromatic rings attached to the phosphorus atom .
Structural Data:
Di-o-tolylchlorophosphine participates in various chemical reactions, primarily acting as a ligand in transition metal-catalyzed processes.
Technical Details:
The mechanism of action for di-o-tolylchlorophosphine primarily involves its role as a ligand in catalytic cycles. When coordinated to transition metals, it facilitates bond formation between reactants during cross-coupling reactions.
Key Points:
Di-o-tolylchlorophosphine exhibits corrosive properties and should be handled with care under appropriate safety protocols due to its potential hazards .
Di-o-tolylchlorophosphine has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: